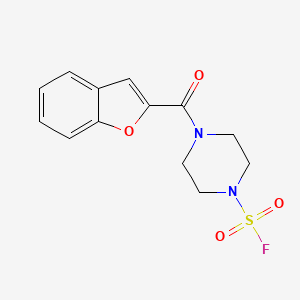

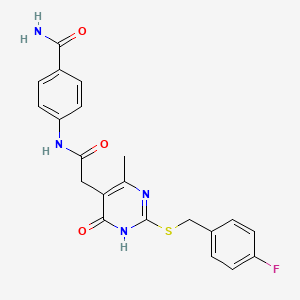

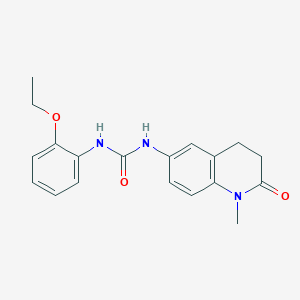

![molecular formula C15H17ClN2O3S B2759415 N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide CAS No. 1797096-41-3](/img/structure/B2759415.png)

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom, and to a nitrogen atom connected to an aromatic benzene ring . It also contains a bicyclic octane ring, which is a common structural motif in many natural products and drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic octane ring, possibly through a Diels-Alder reaction or other cyclization methods . The sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bicyclic octane ring and a sulfonamide group attached to a benzene ring . The exact 3D structure would depend on the stereochemistry at the different chiral centers in the molecule .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions . The bicyclic ring might also undergo reactions depending on the substitution pattern and the presence of any functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cyclodimerization and Ring Systems

One study discusses the cyclodimerization of related compounds, leading to the synthesis of derivatives that are part of the 3,7-diazabicyclo[3.3.0]octane ring system. This process involves unusual transannular cyclizations and provides insights into the potential for creating novel chemical structures through methodical synthesis techniques (Dave et al., 1996).

Structural Analysis and Biological Evaluation

Another paper focuses on the synthesis and biological evaluation of major metabolites of a related compound, emphasizing the importance of understanding the metabolites' structures and their biological activities. This research highlights the potential therapeutic applications and the significance of the compound in medical research (Johnston et al., 1975).

Conformational Studies

Further research into the title compound and similar molecules includes a study on the conformation of a tosyloxymethyl substituent in a related structure. Such studies are vital for understanding the molecular geometry and potential reactivity or interactions of these compounds in various environments (Batsanov et al., 2000).

Ring Expansion Reactions

The ring expansion reactions of epoxy amides and enamides leading to functionalized azetidines and other motifs showcase the versatility of reactions involving compounds with similar structures. Such studies contribute to the development of new synthetic methodologies and the creation of novel compounds with potential applications in various fields of chemistry (Suraj & Swamy, 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c16-11-3-1-6-14(9-11)22(20,21)17-10-15(19)18-12-4-2-5-13(18)8-7-12/h1-4,6,9,12-13,17H,5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGHGNUNYUKZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

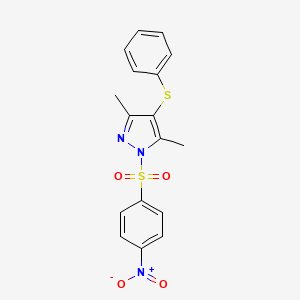

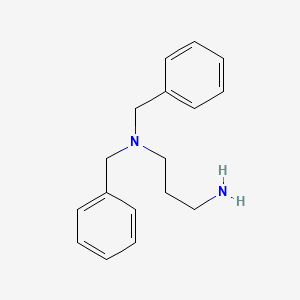

![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)

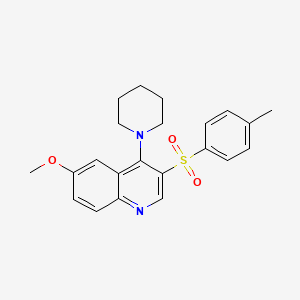

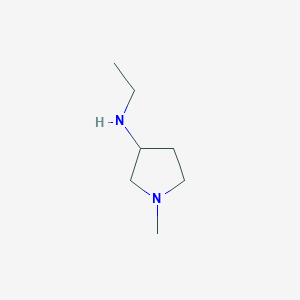

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759341.png)

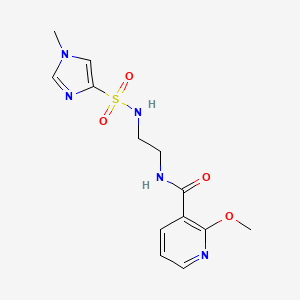

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2759342.png)

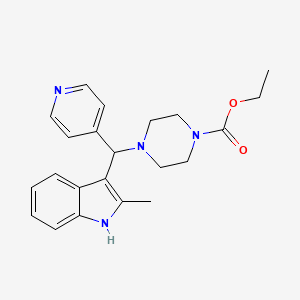

![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)

![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)